molecular formula C19H21N3O4 B11050968 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline

Cat. No.: B11050968
M. Wt: 355.4 g/mol
InChI Key: FZSKMZZJIONNJA-UHFFFAOYSA-N
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Description

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is a complex organic compound characterized by the presence of methoxy and trimethoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxyphenylhydrazine with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.

Scientific Research Applications

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to anti-cancer effects . Additionally, this compound may interact with other proteins and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is unique due to the presence of both the pyrazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline

InChI

InChI=1S/C19H21N3O4/c1-23-15-6-5-11(7-14(15)20)13-10-21-22-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10H,20H2,1-4H3,(H,21,22)

InChI Key

FZSKMZZJIONNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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